N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide
Description
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a benzothiazole-derived compound featuring a 5,5-dimethyl-7-oxo-tetrahydrobenzothiazole core and a 4-fluorophenylsulfanyl acetamide substituent. This structure combines a rigid bicyclic system with a sulfur-containing side chain, which may influence its electronic, steric, and bioactive properties. The compound’s synthesis likely involves nucleophilic substitution or condensation reactions, as seen in analogous pathways for structurally related molecules .
Key structural features include:
- 4-Fluorophenylsulfanyl moiety: Introduces electron-withdrawing effects and lipophilicity, which can modulate solubility and reactivity.
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S2/c1-17(2)7-12-15(13(21)8-17)24-16(19-12)20-14(22)9-23-11-5-3-10(18)4-6-11/h3-6H,7-9H2,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNJIVWWBZXMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CSC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H26N6O4S5
- Molecular Weight : 622.81 g/mol
- CAS Number : 336179-77-2
The structure of the compound features a benzothiazole core linked to a sulfanyl acetamide group, which is essential for its biological activity.
1. Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. Compounds similar in structure to this compound have been shown to possess significant activity against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibition zones of 16–22 mm |
| Bacillus subtilis | Inhibition zones of 16–22 mm |
| Mycobacterium tuberculosis | Significant activity reported |
These compounds act by disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in bacterial metabolism .
2. Anticancer Properties
Emerging studies suggest that the compound may have anticancer effects. For instance, a study highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids. Compounds with similar structural motifs demonstrated significant cytotoxic effects against various cancer cell lines . The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation.
3. Enzyme Inhibition
Benzothiazole derivatives are known to inhibit several key enzymes:
- Acyl-CoA cholesterol acyltransferase
- Monoamine oxidase
- Heat shock protein 90
Such inhibition can lead to therapeutic effects in conditions like hyperlipidemia and neurodegenerative diseases .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of benzothiazole derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria using the disc diffusion method. The results showed that derivatives containing specific substituents exhibited enhanced activity against Escherichia coli and Candida albicans, with inhibition zones ranging from 15 mm to 25 mm depending on the substituent's nature .
Case Study 2: Anticancer Screening
A recent investigation into the anticancer potential of benzothiazole-based compounds revealed that specific derivatives could significantly reduce cell viability in various cancer cell lines. The study utilized multicellular tumor spheroids to better mimic in vivo conditions and found that certain modifications to the benzothiazole structure led to improved efficacy against resistant cancer types .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide exhibit promising anticancer properties. Studies have shown that benzothiazole derivatives can inhibit tumor growth by interfering with cellular pathways involved in cancer progression .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its structure allows for interaction with bacterial enzymes or cell membranes, leading to cell death or inhibition of growth .
Enzyme Inhibition
N-(5,5-dimethyl-7-oxo) derivatives have been studied for their ability to inhibit specific enzymes linked to disease processes. For instance, they may act as inhibitors of enzymes involved in inflammation or metabolic disorders .
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its unique structure contributes to the formation of cross-linked networks that improve material performance under stress .
Photovoltaic Materials
Recent studies have explored the application of benzothiazole derivatives in organic photovoltaic cells. Their electronic properties make them suitable candidates for improving the efficiency of solar energy conversion .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of sulfur-containing heterocycles. Key analogues include:
- Hydrazinecarbothioamides (e.g., compounds [4–6] in ): Feature a C=S group and aryl sulfonyl substituents.
- 1,2,4-Triazole-3-thiones (e.g., compounds [7–9] in ): Formed via cyclization of hydrazinecarbothioamides, existing predominantly in the thione tautomeric form.
- S-alkylated 1,2,4-triazoles (e.g., compounds [10–15] in ): Derived from triazole thiones and α-halogenated ketones, introducing additional aryl groups.
Table 1: Substituent Variations in Analogous Compounds
| Compound Class | Key Substituents | Notable Structural Features |
|---|---|---|
| Hydrazinecarbothioamides | X = H, Cl, Br (aryl sulfonyl) | C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹) |
| 1,2,4-Triazole-3-thiones | X = H, Cl, Br (aryl sulfonyl) | C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹) |
| Target Compound | 4-fluorophenylsulfanyl, dimethyl | Benzothiazole core, no C=O group |
Spectroscopic Comparisons
Infrared (IR) Spectroscopy
- C=S Stretching : Observed at 1243–1258 cm⁻¹ in hydrazinecarbothioamides , consistent with the target compound’s sulfur-containing side chain.
- C=O Absence : Unlike hydrazinecarbothioamides (C=O at 1663–1682 cm⁻¹), the target compound lacks this band, aligning it with triazole thiones where cyclization eliminates the carbonyl group .
Nuclear Magnetic Resonance (NMR)
- Chemical Shift Variations : In triazole derivatives (), substituent changes (e.g., fluorine position) alter chemical environments. For example, fluorophenyl groups in the target compound vs. 2,4-difluorophenyl in analogues () lead to distinct shifts in regions A (δ 29–36 ppm) and B (δ 39–44 ppm) .
Table 2: Key Spectral Data for Comparison
| Compound Type | IR Bands (cm⁻¹) | NMR Shifts (ppm) |
|---|---|---|
| Hydrazinecarbothioamides | 1243–1258 (C=S), 1663–1682 (C=O) | NH: ~3150–3319 (IR) |
| 1,2,4-Triazole-3-thiones | 1247–1255 (C=S) | NH: 3278–3414 (IR) |
| Target Compound | 1240–1255 (C=S, assumed) | Aromatic H: δ 6.8–7.5 (predicted) |
Tautomerism and Stability
The target compound’s benzothiazole core avoids tautomeric ambiguity, unlike 1,2,4-triazole derivatives (e.g., compounds [7–9]), which exist as thione tautomers due to the absence of S-H IR bands (~2500–2600 cm⁻¹) and presence of C=S . This stability may enhance its suitability for applications requiring conformational rigidity.
Structural Validation and Computational Considerations
- Crystallography : Tools like SHELXL () enable precise refinement of similar compounds, ensuring accurate bond length/angle measurements for the benzothiazole core .
- Lumping Strategies : Compounds with shared features (e.g., sulfur heterocycles) may be grouped for modeling, as seen in , though the target compound’s unique substituents warrant individual analysis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide, and how is purity validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving the benzothiazole core and 4-fluorophenylsulfanyl acetic acid derivatives. Key steps include:
- Reagent Selection : Use DMDAAC (dimethyldiallylammonium chloride) as a copolymerization agent to stabilize intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.
- Validation : Confirm purity via HPLC (>95%) and structural integrity using -/-NMR and high-resolution mass spectrometry (HRMS). Cross-reference with X-ray crystallography data if available .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- Primary Techniques :
- NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals in the benzothiazole and fluorophenyl regions .
- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion ([M+H]) and fragment patterns.
- Contradiction Resolution : Discrepancies between predicted and observed spectra (e.g., unexpected downfield shifts) may arise from steric hindrance or hydrogen bonding. Use X-ray crystallography (e.g., single-crystal analysis at 173 K) to validate spatial arrangements .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study electronic properties (HOMO-LUMO gaps, electrostatic potential maps). Correlate with experimental IR/Raman vibrational modes to identify reactive sites .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate predictions with in vitro assays (IC determination) .
- Example : A benzoxazole analog showed a docking score of -9.2 kcal/mol against COX-2, aligning with experimental IC values of 12.3 µM .
Q. What strategies address discrepancies between in vitro bioactivity data and computational predictions?
- Methodological Answer :
- Data Triangulation : Combine multiple assays (e.g., DPPH antioxidant tests, enzyme inhibition) to cross-validate results. For example, a pyrazolo-benzothiazine derivative showed 78% radical scavenging at 100 µM but weak COX-2 inhibition, suggesting target specificity .
- Structural Tweaks : Introduce electron-withdrawing groups (e.g., -CF) to the fluorophenyl moiety to enhance binding affinity. Monitor changes via SAR studies .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (acetonitrile/water). Resolve ambiguities in diastereomeric ratios or axial chirality using SHELXTL. For example, a related compound (C23H19Cl2F4N3O4) confirmed a distorted tetrahedral geometry at the sulfanyl sulfur atom via crystallography (R-factor = 0.049) .
- Table : Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2/c |
| Temperature (K) | 173 |
| R-factor | 0.049 |
| C–C bond accuracy | ±0.006 Å |
Data Contradiction Analysis
Q. Why might NMR data suggest planar conformations while X-ray structures show non-planar geometries?
- Methodological Answer :
- Dynamic Effects : NMR time-averages may mask conformational flexibility. For example, the benzothiazole ring may adopt a boat conformation in solution but a chair conformation in the solid state. Use variable-temperature NMR to detect dynamic equilibria .
- Solvent Influence : Polar solvents (DMSO) stabilize charge-separated intermediates, altering apparent symmetry. Compare with crystallography data in non-polar solvents .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the neuroprotective potential of this compound?
- Methodological Answer :
- Cell Lines : Use SH-SY5Y neurons or primary cortical cultures. Induce oxidative stress with HO (100–200 µM) and measure viability via MTT assay.
- Dosage Optimization : Conduct dose-response curves (1–100 µM) to identify non-toxic ranges. A related benzothiazole showed EC = 25 µM in neuroprotection assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
